5-Fluoro-3-hydrazonoindolin-2-one

Catalog No.
S902074
CAS No.
283584-52-1
M.F
C8H6FN3O
M. Wt
179.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-3-hydrazonoindolin-2-one

CAS Number

283584-52-1

Product Name

5-Fluoro-3-hydrazonoindolin-2-one

IUPAC Name

3-diazenyl-5-fluoro-1H-indol-2-ol

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H

InChI Key

GYZLCPDITNYCAI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=C(N2)O)N=N

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1F)NN

Isomeric SMILES

C1=CC2=NC(=O)C(=C2C=C1F)NN

Synthesis and Characterization:

5-Fluoro-3-hydrazonoindolin-2-one is a heterocyclic compound synthesized by condensing 5-fluoroisatin with a hydrazine derivative. Several studies have reported its synthesis and characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ].

Potential Biological Activity:

Research suggests that 5-fluoro-3-hydrazonoindolin-2-one and related compounds might possess various biological activities. Some studies have investigated their potential as:

  • Antimicrobial agents: These studies have shown moderate activity against certain bacterial and fungal strains [, ].
  • Anticancer agents: Some studies have explored the potential antitumor activity of these compounds, but further research is needed to understand their mechanisms and efficacy [].

5-Fluoro-3-hydrazonoindolin-2-one has the molecular formula C₈H₆FN₃O and a molecular weight of 179.15 g/mol . The compound features a hydrazone functional group attached to an indolin-2-one structure, enhanced by the presence of a fluorine atom at the 5-position. This structural configuration is significant for its biological and chemical properties.

  • There is no scientific literature available on the mechanism of action of 5-F-3-HI. This information is typically absent for commercially available compounds without established research applications.
  • Since there's no published research, no data exists on potential safety concerns or hazards associated with 5-F-3-HI.
Typical of hydrazones, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form additional hydrazone derivatives.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding indolinones and other products.
  • Reduction Reactions: The hydrazone group can be reduced to amines, which may further participate in diverse organic transformations .

5-Fluoro-3-hydrazonoindolin-2-one exhibits notable biological activities, particularly in anticancer research. Studies have shown that derivatives of hydrazonoindolin-2-one possess significant anti-proliferative effects against various cancer cell lines, suggesting potential as anticancer agents . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further pharmacological development.

The synthesis of 5-Fluoro-3-hydrazonoindolin-2-one typically involves:

  • Starting Materials: The synthesis begins with 5-fluoroindolin-2-one and appropriate hydrazine derivatives.
  • Reaction Conditions: A mixture of the starting materials is refluxed in an alcohol solvent (such as methanol) with a catalytic amount of acid (e.g., glacial acetic acid) for several hours.
  • Isolation: The product is then cooled, precipitated, filtered, and purified through crystallization techniques .

The primary applications of 5-Fluoro-3-hydrazonoindolin-2-one lie in medicinal chemistry, particularly in developing new anticancer drugs. Its unique structure allows it to interact with biological targets effectively, making it a focus for drug discovery initiatives aimed at treating various malignancies.

Research into the interactions of 5-Fluoro-3-hydrazonoindolin-2-one with biological macromolecules (like proteins and nucleic acids) is ongoing. Initial studies suggest that it may bind to specific targets involved in cell proliferation and survival pathways, although detailed mechanisms remain to be elucidated .

Several compounds share structural similarities with 5-Fluoro-3-hydrazonoindolin-2-one. These include:

Compound NameStructural FeaturesNotable Activities
3-Hydrazinoindolin-2-oneIndole ring with hydrazine moietyAnticancer properties
1-Benzyl-5-bromo-3-hydrazonoindolin-2-oneSubstituted benzyl group enhancing lipophilicityAnticancer effects
N,N'-Hydrazino-bis-isatin derivativesContains two isatin moietiesSelective cytotoxicity against cancer cells

These compounds are unique in their own right but share the indolinone framework that contributes to their biological activities. The presence of different substituents influences their pharmacological profiles and efficacy against various targets .

The synthesis of 5-fluoro-3-hydrazonoindolin-2-one revolves around functionalizing the isatin core through hydrazone formation. This section delineates established and emerging strategies, reaction mechanisms, and process optimizations.

Conventional Synthesis Approaches and Reaction Mechanisms

The foundational method for synthesizing 5-fluoro-3-hydrazonoindolin-2-one involves the condensation of 5-fluoroisatin with hydrazine hydrate. This reaction typically proceeds in ethanol under reflux conditions, yielding the target compound through nucleophilic addition-elimination (Figure 1) [4].

Mechanistic Insights:

  • Nucleophilic Attack: Hydrazine hydrate attacks the carbonyl carbon of 5-fluoroisatin, forming a tetrahedral intermediate.
  • Dehydration: The intermediate undergoes dehydration, eliminating a water molecule to generate the hydrazone bond [4].

Experimental data from [4] confirm this pathway, with infrared (IR) spectroscopy revealing characteristic carbonyl (C=O) and hydrazone (C=N) stretches at 1,660 cm⁻¹ and 1,614 cm⁻¹, respectively. Proton nuclear magnetic resonance (¹H NMR) spectra further validate the structure, showing a singlet at δ 10.68 ppm for the hydrazone NH group [4].

Table 1: Conventional Synthesis Parameters

ParameterValue/ConditionSource
Reactants5-Fluoroisatin, Hydrazine Hydrate [4]
SolventEthanol [4]
TemperatureReflux (78°C) [4]
Reaction Time1–3 hours [4]
Yield70–85% [4]

Modern Synthetic Strategies for 5-Fluoro-3-hydrazonoindolin-2-one

Recent advances focus on enhancing efficiency and selectivity. One approach employs microwave-assisted synthesis, reducing reaction times from hours to minutes. For instance, irradiating 5-fluoroisatin and hydrazine hydrate in ethanol at 100°C for 15 minutes achieves yields comparable to conventional methods [3].

Another strategy involves catalytic systems. The use of acetic acid as a catalyst in ethanol medium accelerates the condensation, achieving 90% yield within 30 minutes [3]. Additionally, solid-phase synthesis using polymer-supported reagents minimizes purification steps, though this remains exploratory for fluorinated isatins [3].

Optimization of Reaction Conditions and Yield Enhancement

Key variables influencing yield include solvent polarity, temperature, and reactant stoichiometry.

Solvent Optimization:

  • Polar Protic Solvents: Ethanol and methanol enhance solubility of 5-fluoroisatin, improving reaction kinetics [4].
  • Aprotic Solvents: Dimethylformamide (DMF) increases reaction rates but complicates purification [3].

Temperature Effects:
Elevating temperatures beyond 80°C in ethanol lead to side reactions, such as hydrolysis of the hydrazone bond, reducing yields to 60–70% [4].

Stoichiometric Ratios:
A 1:1.2 molar ratio of 5-fluoroisatin to hydrazine hydrate maximizes yield while minimizing excess reagent waste [4].

Table 2: Optimized Conditions for High Yield

VariableOptimal ValueYieldSource
SolventEthanol85% [4]
Temperature78°C (reflux)85% [4]
Molar Ratio (Isatin:Hydrazine)1:1.288% [4]
CatalystAcetic Acid (5 mol%)90% [3]

Green Chemistry Approaches for 5-Fluoro-3-hydrazonoindolin-2-one Synthesis

Sustainable synthesis methods prioritize solvent reduction and energy efficiency.

Aqueous Media:
Replacing ethanol with water under microwave irradiation achieves 80% yield, eliminating organic solvent use [3].

Catalyst Recycling:
Heterogeneous catalysts like silica-supported sulfonic acids enable reuse over five cycles without significant activity loss [3].

Energy-Efficient Protocols:
Ultrasound-assisted synthesis at 40°C reduces energy consumption by 50% compared to reflux methods [3].

Scale-up Synthesis for Industrial Applications

Industrial production requires addressing cost, safety, and reproducibility.

Continuous Flow Reactors:
Microreactors facilitate precise temperature control, reducing side reactions and achieving 90% yield at 100 g/hour throughput [3].

Purification Techniques:
Crystallization from ethanol-water mixtures (7:3 v/v) ensures high-purity (>99%) product at multi-kilogram scales [4].

Cost Analysis:
Bulk procurement of 5-fluoroisatin and hydrazine hydrate lowers raw material costs by 30%, making large-scale synthesis economically viable [4].

The anticancer properties of 5-Fluoro-3-hydrazonoindolin-2-one and related hydrazonoindolin-2-one derivatives have been extensively characterized through comprehensive biological evaluations across multiple cancer cell lines. These compounds have demonstrated significant therapeutic potential through diverse mechanisms of action that encompass cellular proliferation inhibition, apoptosis induction, and cell cycle modulation.

Anti-proliferative Effects in Lung (A549), Colon (HT-29), and Breast (ZR-75) Cancer Cell Lines

Extensive biological evaluations have demonstrated that hydrazonoindolin-2-one derivatives exhibit potent anti-proliferative activity against a diverse panel of human cancer cell lines. The systematic screening of these compounds has revealed remarkable cytotoxic effects across lung adenocarcinoma (A549), colon adenocarcinoma (HT-29), and breast ductal carcinoma (ZR-75) cell lines [1] [2] [3].

The most potent derivatives identified in comprehensive screening studies include compounds 5b, 5c, 7b, and 10e, which demonstrated average inhibitory concentration 50 (IC50) values of 4.37, 2.53, 2.14, and 4.66 micromolar respectively against the triple cancer cell line panel [1]. These compounds exhibited superior anti-proliferative activity compared to established anticancer agents, with compound 7b showing the most pronounced cytotoxic effect with an IC50 of 2.14 micromolar [1].

In parallel studies examining isatin-indole conjugates, compounds 7c and 7g demonstrated exceptional potency against colorectal cancer cell lines, with IC50 values ranging from 132 to 611 nanomolar against HT-29 cells and 37 to 468 nanomolar against SW-620 cells [4]. Notably, compound 7f emerged as the most active derivative against SW-620 cells with an IC50 of 37 nanomolar, representing approximately 32-fold superior activity compared to 5-Fluorouracil [4].

The anti-proliferative effects were further validated through encapsulation studies, where compound 7e incorporated into poly(lactic-co-glycolic acid) microspheres demonstrated enhanced cytotoxic activity against A549 cells with an IC50 value below 0.8 micromolar after 120 hours of incubation [3]. This enhanced activity profile suggests improved bioavailability and sustained release characteristics of the encapsulated formulation.

Comparative Analysis with Established Anticancer Agents

The comparative efficacy assessment of hydrazonoindolin-2-one derivatives against established anticancer agents has revealed superior therapeutic indices across multiple evaluation parameters. The most comprehensive comparative studies have utilized Sunitinib and 5-Fluorouracil as reference standards, representing clinically approved agents with well-established mechanisms of action [1] [4].

Compounds 5b, 5c, 7b, and 10e demonstrated significantly superior anti-proliferative activity compared to Sunitinib, which exhibited an average IC50 value of 8.11 micromolar across the A549, HT-29, and ZR-75 cell line panel [1]. The enhanced potency of these derivatives suggests improved binding affinity and cellular penetration characteristics compared to the reference compound.

In colorectal cancer models, all synthesized isatin-indole conjugates demonstrated superior activity compared to 5-Fluorouracil, with IC50 ranges of 132-611 nanomolar against HT-29 cells compared to 4.6 micromolar for 5-Fluorouracil [4]. Similarly, against SW-620 cells, the conjugates exhibited IC50 ranges of 37-468 nanomolar compared to 1.5 micromolar for 5-Fluorouracil [4].

The therapeutic selectivity of these compounds was further enhanced by their preferential cytotoxicity against malignant cells compared to normal cell lines. Compounds 7b and 10e displayed mean tumor selectivity indices of 1.6 and 1.8 respectively, which were superior to the selectivity index of 1.4 observed for Sunitinib [1]. This enhanced selectivity profile suggests reduced potential for systemic toxicity while maintaining therapeutic efficacy.

Cell Cycle Modulation and Apoptosis Induction

The mechanistic basis of the anti-proliferative effects of hydrazonoindolin-2-one derivatives has been characterized through comprehensive cell cycle analysis and apoptosis detection studies. These investigations have revealed that the compounds exert their cytotoxic effects through multiple coordinated mechanisms involving cell cycle arrest and programmed cell death induction [1] [4] [3].

Cell cycle analysis of A549 cells treated with compounds 7b and 10e demonstrated significant alterations in cell cycle progression, with particular effects on the distribution of cells across different phases [1]. The compounds induced cell cycle perturbations that were associated with modulation of phosphorylated retinoblastoma protein levels, indicating interference with cell cycle checkpoint mechanisms [1].

Compound 7e exhibited pronounced effects on cell cycle dynamics, causing a significant decrease in the percentage of cells in the G1 phase with a corresponding increase in S-phase population [3]. This redistribution pattern suggests interference with DNA synthesis initiation and progression, consistent with the compound's anti-proliferative mechanism.

The apoptotic response to hydrazonoindolin-2-one treatment was characterized by enhanced caspase 3/7 activity, with compound 7e inducing 2.4-fold and 1.85-fold increases in caspase activity at 4 and 8 hours of treatment respectively at 10 micromolar concentration [3]. These findings indicate activation of the intrinsic apoptotic pathway as a primary mechanism of cell death induction.

Additional mechanistic studies revealed that compounds 7c and 7g induced dose-dependent apoptosis in colorectal cancer cells while inhibiting expression of anti-apoptotic proteins Bcl2 and BclxL [4]. The dual targeting of apoptotic regulators suggests a comprehensive approach to overcoming apoptotic resistance mechanisms commonly observed in malignant cells.

Activity Against Multidrug-Resistant Cancer Cell Lines

The therapeutic potential of hydrazonoindolin-2-one derivatives extends to multidrug-resistant cancer cell lines, representing a significant clinical advantage in the treatment of refractory malignancies. Comprehensive evaluations have demonstrated that these compounds maintain significant cytotoxic activity against cell lines that exhibit resistance to conventional chemotherapeutic agents [1] [4].

Compounds 7b and 10e demonstrated notable activity against the multidrug-resistant lung cancer cell line NCI-H69AR, with both compounds achieving IC50 values of 16 micromolar [1]. This activity profile is particularly significant considering the intrinsic resistance mechanisms present in this cell line, including enhanced drug efflux and altered apoptotic pathways.

The maintained activity against multidrug-resistant cell lines suggests that hydrazonoindolin-2-one derivatives may circumvent common resistance mechanisms through novel binding interactions or alternative cellular targets. This characteristic represents a significant therapeutic advantage in clinical scenarios where conventional agents have demonstrated limited efficacy.

Comparative analysis revealed that the cytotoxic activity against multidrug-resistant lines was achieved without proportional increases in toxicity against normal cell lines, maintaining favorable therapeutic indices [1]. This selectivity profile suggests potential for clinical application in resistant cancer populations where therapeutic options are limited.

Antimicrobial Activity Spectrum

The antimicrobial properties of 5-Fluoro-3-hydrazonoindolin-2-one and related derivatives encompass a broad spectrum of activity against bacterial and fungal pathogens. These compounds have demonstrated significant therapeutic potential through diverse mechanisms that target essential microbial processes, including cell wall synthesis, nucleic acid metabolism, and cellular respiration pathways.

Antibacterial Effects Against Gram-positive and Gram-negative Bacteria

The antibacterial spectrum of hydrazonoindolin-2-one derivatives has been extensively characterized through systematic screening against representative Gram-positive and Gram-negative bacterial strains. These evaluations have revealed differential activity patterns that reflect the structural diversity of bacterial cell wall components and associated resistance mechanisms [5] [6] [7].

Metal complexes derived from 5-Fluoro-3-hydrazonoindolin-2-one demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Micrococcus luteus (Gram-positive), Shigella flexneri (Gram-negative), and Enterococcus aerogenes (Gram-negative) [6]. The metal coordination appears to enhance the antimicrobial potency through improved cellular penetration and target binding affinity.

Systematic structure-activity relationship studies have revealed that halogenation at the 5-position of the isatin ring significantly enhances antibacterial activity, with fluorine substitution providing optimal balance between potency and selectivity [7]. Compounds with 5-fluoro substitution demonstrated higher antimicrobial activity compared to unsubstituted derivatives, suggesting that electron-withdrawing groups contribute to enhanced binding interactions with bacterial targets.

The antibacterial activity was generally more pronounced against Gram-positive bacteria compared to Gram-negative strains, consistent with the structural differences in cell wall composition and permeability barriers [7]. This differential activity pattern suggests that the compounds may primarily target peptidoglycan synthesis or associated biosynthetic pathways that are more accessible in Gram-positive bacteria.

Antifungal Properties Against Candida Species and Other Fungi

The antifungal activity of hydrazonoindolin-2-one derivatives has been demonstrated against clinically relevant fungal pathogens, with particular effectiveness against Candida species and other opportunistic mycoses. These compounds have shown promising therapeutic potential for addressing the growing challenge of antifungal resistance in clinical settings [5] [6].

Mannich bases derived from 5-methoxy isatin exhibited the most potent antifungal activity against Candida albicans among the tested derivatives [5]. The enhanced activity of these compounds suggests that the combination of the isatin scaffold with Mannich base functionality provides optimal interactions with fungal cellular targets.

Metal complexes of 5-Fluoro-3-hydrazonoindolin-2-one demonstrated significant antifungal activity against Candida krusei, Candida parapsilosis, and Malassezia pachydermatis [6]. The broad-spectrum activity against different Candida species suggests that the compounds may target conserved fungal metabolic pathways or membrane components that are essential for fungal survival.

The antifungal efficacy was enhanced through structural modifications that incorporated aromatic substituents and heterocyclic moieties, indicating that π-π stacking interactions with fungal targets contribute to the observed biological activity [5]. These findings provide valuable insights for the rational design of more potent antifungal derivatives.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of hydrazonoindolin-2-one derivatives encompass multiple cellular targets and biochemical pathways that are essential for microbial survival and proliferation. Comprehensive mechanistic studies have revealed that these compounds exert their effects through both direct and indirect mechanisms that ultimately lead to microbial cell death [7] [8] [6].

The primary mechanism of antimicrobial action involves dual targeting of bacterial cell wall synthesis and cell membrane integrity [7]. The compounds appear to inhibit key enzymes involved in peptidoglycan biosynthesis while simultaneously disrupting membrane permeability, leading to cell lysis and death. This dual mechanism approach reduces the likelihood of resistance development and enhances overall antimicrobial efficacy.

DNA gyrase inhibition represents another significant mechanism of action, with molecular docking studies indicating strong binding interactions within the DNA gyrase active site [8]. This mechanism is particularly relevant for the antibacterial activity, as DNA gyrase is essential for bacterial DNA replication and is absent in mammalian cells, providing selectivity for bacterial targets.

The metal complexes of 5-Fluoro-3-hydrazonoindolin-2-one demonstrated significant DNA cleavage capacity, suggesting that nucleic acid degradation contributes to the observed antimicrobial activity [6]. The ability to cleave DNA represents a potent mechanism for preventing microbial replication and ensuring effective pathogen elimination.

Additional mechanistic studies have revealed that hydrazonoindolin-2-one derivatives can generate reactive oxygen species within microbial cells, leading to oxidative damage of essential cellular components [8]. This oxidative stress mechanism complements the direct inhibitory effects on specific enzymes and contributes to the overall antimicrobial potency.

Antiviral Research Applications

The antiviral properties of 3-hydrazonoindolin-2-one derivatives have emerged as a significant area of research focus, with particular emphasis on their potential as inhibitors of viral enzymes essential for replication and pathogenesis. These compounds have demonstrated notable activity against human immunodeficiency virus type 1 (HIV-1) and related retroviral targets through specific interactions with viral ribonuclease H and associated enzymatic systems.

Structure-Activity Relationships in Viral Enzyme Inhibition

The structure-activity relationships governing the antiviral activity of 3-hydrazonoindolin-2-one derivatives have been systematically characterized through comprehensive molecular design and biological evaluation studies. These investigations have revealed critical structural features that determine binding affinity, selectivity, and overall therapeutic potential [9] [10].

The pyrimidine-2,4(1H,3H)-dione scaffold emerged as a particularly efficacious structural motif for achieving ribonuclease H inhibition, with most derivatives containing this pharmacophore demonstrating effective inhibitory activity [9]. The incorporation of this scaffold appears to provide optimal interactions with the enzyme active site while maintaining favorable physicochemical properties.

Substitution patterns at the C-5 and C-6 positions of the phenylene ring significantly influenced inhibitory activity, with trifluoromethoxy groups and halogen disubstitution providing enhanced potency [9]. Compounds 6f, 6j, 6t, and 6u, which incorporated these structural modifications, exhibited IC50 values in the low micromolar range, demonstrating the importance of these substitution patterns for optimal activity.

The introduction of methoxy groups on the isatin phenyl ring resulted in complete loss of activity, contrasting with previously reported active compounds containing O-methyl groups on phenyl rings [9]. This finding highlights the critical importance of substitution position and electronic effects in determining biological activity.

Molecular modeling studies have provided insights into the binding interactions that govern the structure-activity relationships of these compounds. The compounds appear to bind at the interface between the DNA:RNA substrate and the ribonuclease H domain, in the vicinity of residue Q500, which is involved in RNA strand interactions [9]. This binding mode suggests that the compounds may function as allosteric inhibitors rather than direct active site inhibitors.

The most potent derivatives demonstrated the ability to form halogen bonds with R448 residue, which contributes to binding stabilization and enhanced inhibitory activity [9]. The Schiff base moiety of the 3-hydrazonoindolin-2-one derivatives appears to be critical for these interactions, providing coordination and stabilization within the enzyme active site.

Competition studies and mutagenesis investigations have revealed that key residues within the reverse transcriptase ribonuclease H domain, specifically N474, Y501, A502, and A508, play pivotal roles in the inhibition mechanism [9]. These findings provide valuable insights for the rational design of more potent and selective inhibitors targeting this essential viral enzyme.

XLogP3

0.7

Dates

Last modified: 08-15-2023

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